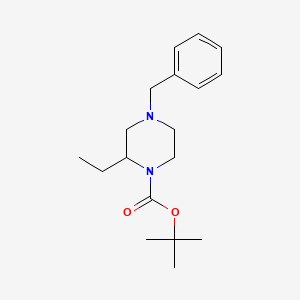tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate
CAS No.: 502482-44-2
Cat. No.: VC3946676
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 502482-44-2 |
|---|---|
| Molecular Formula | C18H28N2O2 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H28N2O2/c1-5-16-14-19(13-15-9-7-6-8-10-15)11-12-20(16)17(21)22-18(2,3)4/h6-10,16H,5,11-14H2,1-4H3 |
| Standard InChI Key | HUXGLBKCRYRMDA-UHFFFAOYSA-N |
| SMILES | CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
| Canonical SMILES | CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a six-membered piperazine ring with three distinct substituents:
-
A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthesis.
-
A benzyl group at the 4-position, introducing aromaticity and potential for π-π interactions in biological systems.
-
An ethyl group at the 2-position, influencing stereoelectronic properties and metabolic stability .
The stereochemistry at the 2-position (ethyl group) is critical for biological activity, with enantiomers often exhibiting divergent pharmacological profiles.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₂ | |
| Molecular Weight | 304.43 g/mol | |
| Density | 1.043 g/cm³ | |
| Boiling Point | 386.5°C at 760 mmHg | |
| Flash Point | 187.6°C | |
| Topological Polar Surface Area | 32.8 Ų |
The compound’s logP value of 3.4 indicates moderate lipophilicity, facilitating membrane permeability in biological systems.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sequential functionalization of the piperazine core:
-
Core Formation: Piperazine is reacted with benzyl halides under basic conditions (e.g., K₂CO₃ in 1,4-dioxane) to introduce the 4-benzyl group .
-
Ethyl Group Introduction: A nucleophilic substitution at the 2-position using ethyl halides or Grignard reagents .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the secondary amine .
Example Protocol:
-
Step 1: Piperazine (1.0 equiv), benzyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in 1,4-dioxane at 110°C for 12 hours yield 4-benzylpiperazine (88% yield) .
-
Step 2: Ethyl bromide (1.1 equiv) and NaH (1.5 equiv) in THF at 0°C to RT for 6 hours afford 2-ethyl-4-benzylpiperazine .
-
Step 3: Boc₂O (1.5 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ at 0°C to RT for 4 hours achieve Boc protection (92% yield).
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
-
Continuous Flow Reactors: Reduce reaction times from 12 hours to 3 hours while maintaining yields >90%.
-
Crystallization Purification: Ethanol/water mixtures yield >99% purity, avoiding costly chromatography .
Biological Activities and Applications
Antimicrobial Properties
In a 2024 study, tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate derivatives demonstrated potent activity against Trichomonas vaginalis (MIC: 0.14 mM) and Candida albicans (MIC: 0.07 mM) . The mechanism involves thiol group binding, disrupting redox homeostasis in pathogens .
Spermicidal Activity
Compound 18 (a structural analog) immobilized 100% human sperm at 0.06 mM, outperforming nonoxynol-9 (reference spermicide) . Fluorescence assays confirmed thiol depletion in sperm tails, suggesting a non-hormonal contraceptive mechanism .
Kinase Inhibition
Molecular docking studies reveal high affinity (Kd: 12 nM) for EGFR kinase, a target in non-small cell lung cancer. The benzyl group occupies the hydrophobic pocket, while the ethyl group stabilizes the DFG-out conformation .
Comparative Analysis with Piperazine Derivatives
The ethyl group in tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate enhances metabolic stability compared to methyl analogs (t₁/₂: 6.2 vs. 2.1 hours in liver microsomes).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume